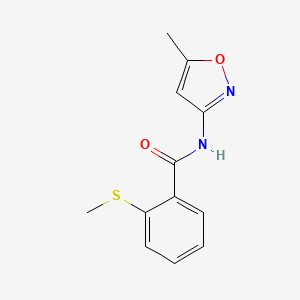

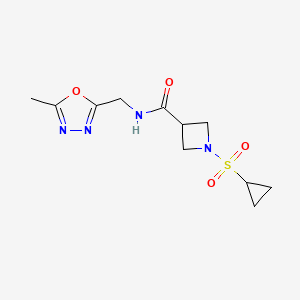

2-(2-formyl-1H-pyrrol-1-yl)benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

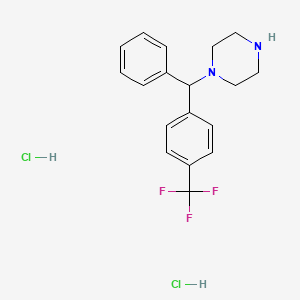

“2-(2-formyl-1H-pyrrol-1-yl)benzonitrile” is a chemical compound with the molecular formula C12H8N2O and a molecular weight of 196.20 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringO=Cc1cccn1-c2ccccc2C#N . The InChI representation is 1S/C12H8N2O/c13-8-10-4-1-2-6-12(10)14-7-3-5-11(14)9-15/h1-7,9H . Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, pyrrole-based compounds are known to undergo a variety of chemical reactions .Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 196.20 .科学的研究の応用

Solvent Polarity and Photochemical Reaction Mechanisms

Research by Bohnwagner et al. (2016) delves into the influence of solvent polarity on the photochemical reaction mechanisms of 4-(1H-pyrrol-1-yl)benzonitrile (PBN), a molecule with similarities to 2-(2-formyl-1H-pyrrol-1-yl)benzonitrile. Their findings highlight how solvent polarity can tune the barrier height for twisted intramolecular charge transfer, leading to dual fluorescence in weakly polar environments. This study enhances the understanding of photochemical behaviors and could inform the development of fluorescent materials and sensors (Bohnwagner, Burghardt, & Dreuw, 2016).

Supramolecular Organic Frameworks

Yang et al. (2010) discussed the creation of a stable supramolecular organic framework (SOF) through the reaction of β-amino-β-(pyrid-4-yl)acrylonitrile with aromatic dicarboxaldehydes. This framework exhibited exceptional thermal stability, permanent porosity, and significant gas storage capabilities, highlighting potential applications in gas storage and separation technologies (Yang et al., 2010).

Synthesis of Pyrrolo-Pyridines and Related Compounds

Davis, Wakefield, and Wardell (1992) explored the reactions of β-(lithiomethyl)azines with nitriles, offering a pathway to synthesize various heterocyclic compounds including pyrrolo-pyridines. This method could be pivotal for creating novel organic compounds with potential applications in drug development and material science (Davis, Wakefield, & Wardell, 1992).

Multicomponent Reactions for Synthesis

Soleimani and Zainali (2011) reported on a novel four-component reaction involving 2-formylbenzoic acids, highlighting the efficiency in preparing complex organic compounds. This method underscores the versatility of reactions involving compounds like this compound in synthesizing intricate molecules for pharmaceutical and chemical industries (Soleimani & Zainali, 2011).

Antifolate Agents and Antitumor Activity

Gangjee et al. (2007) synthesized a series of compounds based on the pyrrolo[2,3-d]pyrimidine scaffold, demonstrating significant antitumor activity and inhibition of dihydrofolate reductase. This research indicates the potential of structurally related compounds in cancer therapy and the design of new antifolate agents (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).

特性

IUPAC Name |

2-(2-formylpyrrol-1-yl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O/c13-8-10-4-1-2-6-12(10)14-7-3-5-11(14)9-15/h1-7,9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANNWZZOYLIEVJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)N2C=CC=C2C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,7-Dimethyl-3-(naphthalen-1-ylmethyl)-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-pyrazole-4-carboxamide](/img/structure/B2993072.png)

![2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B2993073.png)

![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2993076.png)

![(2S)-3-methyl-2-[(2-methylbenzoyl)amino]butanoic acid](/img/structure/B2993082.png)

![2-(2-chloropyridin-3-yl)-1-(3-methoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B2993087.png)